molecular formula C5H6F3N3 B13522093 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B13522093
M. Wt: 165.12 g/mol
InChI Key: RFIJPVYROTXSEH-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-(trifluoromethyl)phenylhydrazine with 2-acetyl-1,3-indanedione in the presence of an acid catalyst . This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
  • 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Comparison: 1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C5H6F3N3

Molecular Weight

165.12 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C5H6F3N3/c1-11-4(9)3(2-10-11)5(6,7)8/h2H,9H2,1H3

InChI Key

RFIJPVYROTXSEH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(F)(F)F)N

Origin of Product

United States

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